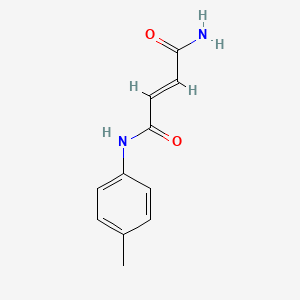
(2E)-N-(4-methylphenyl)but-2-enediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(4-methylphenyl)but-2-enediamide, also known as MBDA, is a chemical compound that belongs to the class of organic compounds called benzamides. MBDA has been studied for its potential use in various scientific research applications due to its unique properties.
Mecanismo De Acción
The mechanism of action of (2E)-N-(4-methylphenyl)but-2-enediamide is not fully understood. However, studies have suggested that (2E)-N-(4-methylphenyl)but-2-enediamide may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. (2E)-N-(4-methylphenyl)but-2-enediamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2E)-N-(4-methylphenyl)but-2-enediamide has been shown to have a number of biochemical and physiological effects. Studies have shown that (2E)-N-(4-methylphenyl)but-2-enediamide can reduce the production of pro-inflammatory cytokines, which are proteins that play a role in inflammation. (2E)-N-(4-methylphenyl)but-2-enediamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-N-(4-methylphenyl)but-2-enediamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have anti-cancer and anti-inflammatory properties. However, there are also limitations to the use of (2E)-N-(4-methylphenyl)but-2-enediamide in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its potential side effects.
Direcciones Futuras
There are a number of future directions for research on (2E)-N-(4-methylphenyl)but-2-enediamide. One area of research is to further investigate its mechanism of action and how it interacts with specific enzymes and proteins in the body. Another area of research is to explore its potential use in combination with other anti-cancer or anti-inflammatory agents. Additionally, more research is needed to determine the potential side effects of (2E)-N-(4-methylphenyl)but-2-enediamide and its safety for use in humans.
Métodos De Síntesis
The synthesis of (2E)-N-(4-methylphenyl)but-2-enediamide involves the reaction of 4-methylbenzoyl chloride with 1,4-diaminobutane in the presence of a base such as triethylamine. This reaction results in the formation of (2E)-N-(4-methylphenyl)but-2-enediamide as a white solid with a melting point of 106-108°C. The purity of (2E)-N-(4-methylphenyl)but-2-enediamide can be further improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
(2E)-N-(4-methylphenyl)but-2-enediamide has been studied for its potential use in various scientific research applications. One of the most promising applications of (2E)-N-(4-methylphenyl)but-2-enediamide is in the field of cancer research. Studies have shown that (2E)-N-(4-methylphenyl)but-2-enediamide has anti-cancer properties and can inhibit the growth of cancer cells. (2E)-N-(4-methylphenyl)but-2-enediamide has also been studied for its potential use as an anti-inflammatory agent, as it can reduce inflammation in the body.
Propiedades
IUPAC Name |
(E)-N'-(4-methylphenyl)but-2-enediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-2-4-9(5-3-8)13-11(15)7-6-10(12)14/h2-7H,1H3,(H2,12,14)(H,13,15)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQKHZYECKKBBZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(p-tolyl)fumaramide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2924036.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2924039.png)
![4a,5,6,7,8,9-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(4H)-one](/img/structure/B2924040.png)
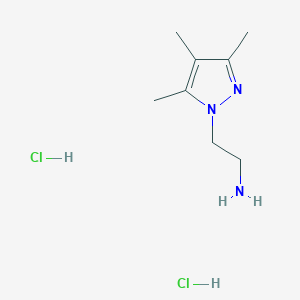
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2924042.png)
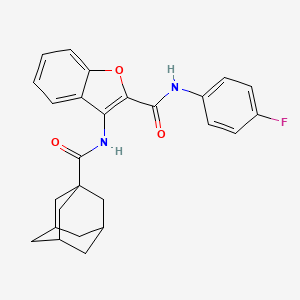
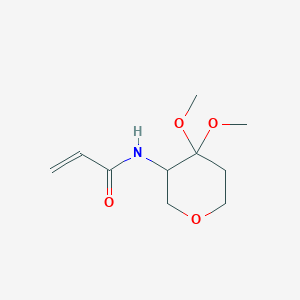
![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2924048.png)
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2924051.png)

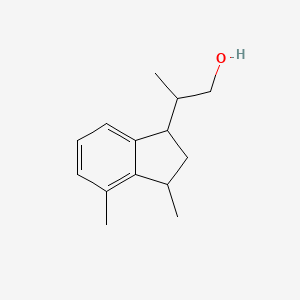
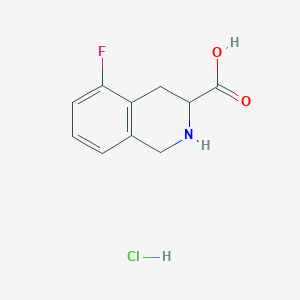

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-bromofuran-2-carboxamide](/img/structure/B2924058.png)